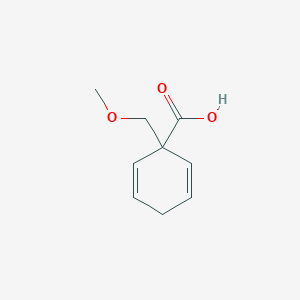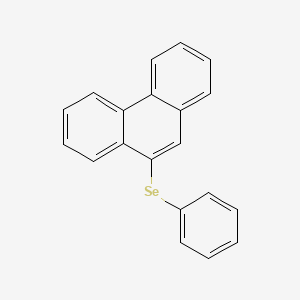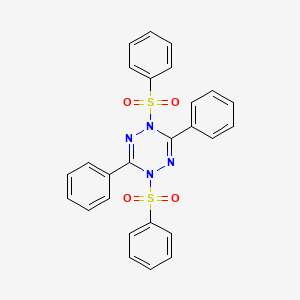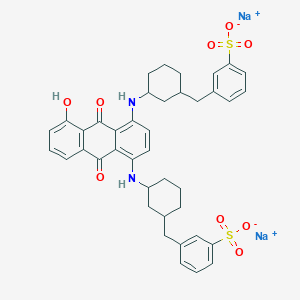
Acid Blue 175
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acid Blue 175 is a synthetic dye belonging to the class of acid dyes. It is primarily used for dyeing wool, silk, and nylon. The compound is known for its vibrant blue color and is widely used in various industrial applications, including textiles, paper, and leather industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acid Blue 175 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactors where the aromatic amine is diazotized using sodium nitrite and hydrochloric acid. The diazonium salt formed is then coupled with a coupling component, such as a phenol or naphthol derivative, under controlled pH and temperature conditions. The final product is then purified and dried for commercial use.
Analyse Chemischer Reaktionen
Types of Reactions: Acid Blue 175 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under strong oxidative conditions, leading to the breakdown of the aromatic structure.
Reduction: Under reducing conditions, the azo bond in this compound can be cleaved, resulting in the formation of aromatic amines.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as sulfonation or nitration.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic conditions.
Substitution: Sulfuric acid for sulfonation, nitric acid for nitration.
Major Products Formed:
Oxidation: Breakdown products of the aromatic structure.
Reduction: Aromatic amines.
Substitution: Sulfonated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Acid Blue 175 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in medical diagnostics and as a therapeutic agent.
Industry: Widely used in the textile industry for dyeing fabrics, in the paper industry for coloring paper, and in the leather industry for dyeing leather products.
Wirkmechanismus
The mechanism of action of Acid Blue 175 involves its ability to bind to specific substrates through ionic and hydrogen bonding interactions. The dye molecules interact with the target substrates, leading to a change in color, which is the basis for its use as a dye and indicator. The molecular targets and pathways involved include the binding of the dye to amino groups in proteins and other macromolecules.
Vergleich Mit ähnlichen Verbindungen
Acid Blue 113: Another acid dye with similar applications but different chemical structure.
Acid Blue 93: Known for its use in textile dyeing and similar chemical properties.
Acid Blue 25: Used in the textile industry with comparable dyeing properties.
Uniqueness: Acid Blue 175 is unique due to its specific shade of blue and its stability under various dyeing conditions. It also has a high affinity for protein fibers, making it particularly useful for dyeing wool and silk.
Eigenschaften
CAS-Nummer |
69657-95-0 |
|---|---|
Molekularformel |
C40H40N2Na2O9S2 |
Molekulargewicht |
802.9 g/mol |
IUPAC-Name |
disodium;3-[[3-[[5-hydroxy-9,10-dioxo-4-[[3-[(3-sulfonatophenyl)methyl]cyclohexyl]amino]anthracen-1-yl]amino]cyclohexyl]methyl]benzenesulfonate |
InChI |
InChI=1S/C40H42N2O9S2.2Na/c43-35-15-5-14-32-36(35)40(45)38-34(42-29-11-2-7-25(21-29)19-27-9-4-13-31(23-27)53(49,50)51)17-16-33(37(38)39(32)44)41-28-10-1-6-24(20-28)18-26-8-3-12-30(22-26)52(46,47)48;;/h3-5,8-9,12-17,22-25,28-29,41-43H,1-2,6-7,10-11,18-21H2,(H,46,47,48)(H,49,50,51);;/q;2*+1/p-2 |
InChI-Schlüssel |
RIGCPQHRRMHRII-UHFFFAOYSA-L |
Kanonische SMILES |
C1CC(CC(C1)NC2=C3C(=C(C=C2)NC4CCCC(C4)CC5=CC(=CC=C5)S(=O)(=O)[O-])C(=O)C6=C(C3=O)C=CC=C6O)CC7=CC(=CC=C7)S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


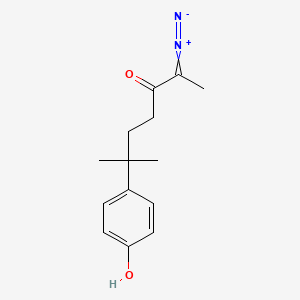

![1,4,9-Trioxadispiro[4.2.4~8~.2~5~]tetradecane](/img/structure/B14480583.png)
![1-[Bis(aziridin-1-yl)phosphoryl]piperidine](/img/structure/B14480585.png)
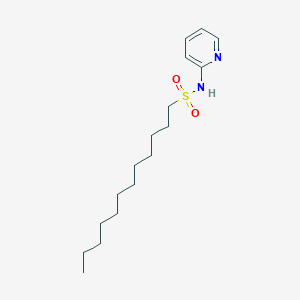
![2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1,3-dioxolane](/img/structure/B14480608.png)
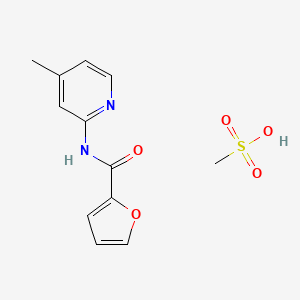


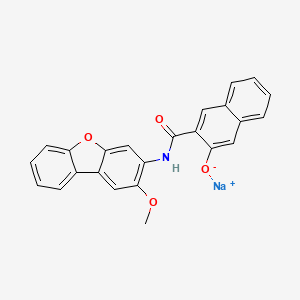
![N-[Bis(dimethylamino)boranyl]-N-phenylacetamide](/img/structure/B14480637.png)
